molecular formula C5H5NO2S B8025756 3-Methyl-4-nitrothiophene

3-Methyl-4-nitrothiophene

Cat. No.: B8025756
M. Wt: 143.17 g/mol
InChI Key: XKXBYELYBUIZSM-UHFFFAOYSA-N
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Description

Structural Classification within Nitrothiophene Chemistry

3-Methyl-4-nitrothiophene belongs to the class of substituted nitrothiophenes. The core of this molecule is a thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom. In this specific compound, the thiophene ring is substituted at two positions: a methyl group (-CH3) is attached to the third carbon atom, and a nitro group (-NO2) is attached to the fourth carbon atom.

The position of the nitro group on the thiophene ring is a key classificatory feature. For instance, 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523) are simple nitrothiophenes with the nitro group at the 2- and 3-positions, respectively. ontosight.aiontosight.ai The presence of additional substituents, as in this compound, further categorizes the compound. The electron-withdrawing nitro group and the electron-donating methyl group on the thiophene ring create a unique electronic environment that dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC5H5NO2S143.172581-34-2
2-NitrothiopheneC4H3NO2S129.14609-40-5 ontosight.ai
3-NitrothiopheneC4H3NO2S129.14822-84-4 nih.gov
3-Methyl-5-nitrothiophene-2-carbaldehydeC6H5NO3S171.1836034-94-3
5-Methyl-4-nitrothiophene-2-carboxylic acidC6H5NO4S187.1736050-35-8 pharmalego.com

Academic Significance in Heterocyclic Compound Research

Heterocyclic compounds are of immense importance in chemistry and biology, forming the core structures of many natural products, pharmaceuticals, and functional materials. uou.ac.inijarsct.co.in Thiophenes, in particular, are a cornerstone of heterocyclic research due to their versatile reactivity and the wide range of biological activities exhibited by their derivatives. nih.gov

The study of nitrothiophenes, including this compound, is significant for several reasons:

Understanding Reaction Mechanisms: The interplay of the electron-donating methyl group and the electron-withdrawing nitro group in this compound provides a model system for studying electrophilic and nucleophilic substitution reactions in substituted thiophenes.

Synthesis of Novel Compounds: Nitrothiophenes serve as valuable intermediates in the synthesis of more complex heterocyclic systems. mdpi.com The nitro group can be readily reduced to an amino group, which can then be further functionalized, opening pathways to a variety of derivatives.

Exploring Biological Activity: Nitro-containing compounds are known to exhibit a broad spectrum of biological activities. researchgate.net Research into nitrothiophenes has led to the discovery of compounds with antibacterial, antifungal, and other therapeutic properties. researchgate.netlookchem.comnih.gov

Overview of Current Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues is focused on several key areas:

Development of New Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly methods for the synthesis of substituted thiophenes. bohrium.com This includes the development of novel catalytic systems and one-pot reactions. bohrium.com

Medicinal Chemistry Applications: A significant portion of research is dedicated to the synthesis and evaluation of new thiophene derivatives for their potential as therapeutic agents. This includes the development of novel antibacterial and antileishmanial agents. nih.gov For example, derivatives of 5-methyl-4-nitrothiophene-2-carboxamide (B3262687) have been investigated for their antibacterial activity.

Materials Science: Thiophene-based polymers have potential applications in organic electronics. ontosight.ai Research is ongoing to understand how the substitution pattern on the thiophene ring, including the presence of nitro and methyl groups, affects the electronic and optical properties of these materials.

Reaction Pathway Elucidation: Detailed studies on the reactivity of substituted nitrothiophenes, such as the nucleophilic aromatic substitution of the nitro group, are being conducted to better understand and control their chemical transformations for the synthesis of complex molecules like thieno[3,2-b]thiophenes. mdpi.com

Table 2: Research Areas for this compound and its Analogues
Research AreaFocusKey Findings/Goals
Synthetic ChemistryDevelopment of efficient and selective synthetic routes.Exploration of new catalysts and reaction conditions for the synthesis of substituted thiophenes. bohrium.com
Medicinal ChemistryDesign and synthesis of biologically active molecules.Investigation of nitrothiophene derivatives as potential antibacterial and antiprotozoal agents. researchgate.netnih.gov
Materials ScienceCreation of novel organic electronic materials.Understanding the influence of substituents on the electronic properties of thiophene-based polymers. ontosight.ai
Mechanistic StudiesElucidation of reaction mechanisms.Investigating the reactivity of nitrothiophenes in nucleophilic substitution reactions. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXBYELYBUIZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 4 Nitrothiophene

Direct Nitration Approaches to Thiophene (B33073) Rings

Direct nitration represents a common pathway for the synthesis of nitrothiophenes. This electrophilic aromatic substitution, however, is highly sensitive to the directing effects of existing substituents on the thiophene ring, as well as the choice of nitrating agents and reaction conditions.

Nitration of Substituted Thiophenes Yielding Nitrothiophene Isomers

The nitration of 3-methylthiophene (B123197) typically affords a mixture of isomers. The methyl group, being an activating ortho-, para-director, along with the inherent higher reactivity of the C2 and C5 positions of the thiophene ring, leads to the preferential formation of 3-methyl-2-nitrothiophene (B2635804) and 3-methyl-5-nitrothiophene. Consequently, the desired 3-methyl-4-nitrothiophene is generally obtained as a minor product, requiring meticulous purification to isolate it from the product mixture.

Optimization of Nitrating Reagents and Reaction Conditions

To modulate the isomer distribution and enhance the yield of this compound, various nitrating agents and reaction conditions have been investigated. Standard nitrating systems include nitric acid in combination with sulfuric acid, or nitric acid mixed with acetic anhydride (B1165640).

The selection of the nitrating agent can have a substantial impact on the regioselectivity of the reaction. Milder nitrating agents, such as copper (II) nitrate (B79036) or acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can provide better control over the reaction compared to the more aggressive conditions of mixed nitric and sulfuric acids. Temperature control is also paramount, with nitration reactions typically conducted at reduced temperatures (e.g., -10 to 0 °C) to suppress the formation of byproducts.

Table 1: Influence of Nitrating Agents on the Nitration of 3-Methylthiophene

Nitrating Agent/SystemTypical Reaction ConditionsPredominant IsomersGeneral Observations
Nitric Acid/Sulfuric AcidLow Temperature (e.g., 0 °C)3-methyl-2-nitrothiophene, 3-methyl-5-nitrothiopheneHighly reactive, potential for oxidation and polysubstitution.
Nitric Acid/Acetic AnhydrideLow Temperature (e.g., -10 °C)3-methyl-2-nitrothiophene, 3-methyl-5-nitrothiopheneGenerally provides a milder reaction with improved selectivity over mixed acid.
Copper(II) NitrateVaries, often in acetic anhydrideCan provide altered isomer ratiosA milder nitrating system that may offer different regioselectivity.

Regioselectivity and Positional Isomer Control in Thiophene Nitration

Achieving a high yield of this compound through direct nitration is inherently challenging due to the electronic properties of the starting material. The electron-donating nature of the methyl group at the 3-position strongly activates the adjacent C2 and C5 positions towards electrophilic attack. A more effective strategy to direct nitration to the C4 position involves the use of blocking groups. This technique entails the temporary introduction of a group at the more reactive positions (C2 and/or C5), thereby forcing the nitration to occur at the desired C4 position. Following the nitration step, the blocking group is removed to yield the final product. Commonly employed blocking groups include sulfonyl or bromo moieties.

Synthetic Routes Incorporating the Methyl Group

An alternative to direct nitration involves constructing the thiophene ring with the methyl and nitro groups already in their desired relative positions. This approach offers greater control over the final product's regiochemistry.

Pre-functionalization of Thiophene Rings with Methyl Moieties

This strategy involves utilizing a thiophene precursor that is already functionalized in a manner that facilitates the introduction of the methyl and nitro groups in the desired 3- and 4-positions, respectively. While less common, this can involve multi-step sequences where other functional groups are converted to the target methyl and nitro substituents.

Cyclization Reactions for the Construction of Methyl-Nitrothiophene Ring Systems

Cyclization reactions provide a powerful and regiochemically unambiguous route to this compound. These methods typically involve the construction of the thiophene ring from acyclic precursors that already contain the necessary carbon framework and functionalities.

One of the most versatile methods for the synthesis of substituted thiophenes is the Gewald reaction . This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. While the direct synthesis of this compound via a standard Gewald reaction is not straightforward due to the nitro group, modifications of this and similar cyclization strategies can be envisioned. For instance, a plausible approach could involve the cyclization of a precursor already containing a methyl group at the appropriate position, followed by subsequent chemical transformations to introduce the nitro group at the 4-position, or the use of a nitro-containing starting material in a novel cyclization pathway.

Another approach involves the cyclization of functionalized alkynes. These reactions can be catalyzed by various metals and allow for the construction of the thiophene ring with a predefined substitution pattern. A hypothetical route could involve the synthesis of an alkyne precursor bearing a methyl group and a masked or precursor nitro group, which upon cyclization, would yield the desired this compound.

Table 2: Comparison of Synthetic Approaches to this compound

Synthetic ApproachAdvantagesDisadvantages
Direct Nitration Fewer synthetic steps; commercially available starting material.Poor regioselectivity leading to isomeric mixtures; purification challenges.
Cyclization Reactions High degree of regiocontrol; unambiguous synthesis of the target isomer.Typically involves multiple steps; may require the synthesis of specialized starting materials.

Multi-Step Advanced Organic Synthesis Pathways

Constructing a molecule like this compound involves carefully planned sequences of reactions, a field known as multi-step synthesis. youtube.comyoutube.comyoutube.com The primary challenge is installing the methyl and nitro groups at the C3 and C4 positions, respectively, without generating significant quantities of other isomers. A common strategy involves using directing groups to guide the electrophilic nitration step to the desired position. libretexts.org Alternatively, building the ring from a functionalized acyclic precursor allows for precise placement of substituents.

One advanced pathway involves starting with a commercially available, substituted thiophene, such as 3-methylthiophene-2-carboxylic acid. beilstein-journals.org The carboxylic acid group at the C2 position can act as a directing group or be used to block that position, facilitating substitution at other sites on the ring. After the necessary groups are in place, the carboxylic acid can be removed via decarboxylation.

Another sophisticated approach utilizes polyhalogenated nitrobutadienes. In these syntheses, the core thiophene ring is constructed from a linear, four-carbon chain that already contains the nitro group. researchgate.netresearchgate.net This method offers a high degree of control over the final substitution pattern by building the heterocyclic system from the ground up.

Preparation of Key Precursors and Synthetic Intermediates

The success of multi-step syntheses hinges on the efficient preparation of key precursors and stable synthetic intermediates. These molecules serve as foundational building blocks that are systematically modified in subsequent steps to arrive at the final target compound.

Nitro-substituted thiophene carboxylates are crucial intermediates where the ester group serves to deactivate the C5 position and direct the incoming nitro group. The synthesis of methyl this compound-2-carboxylate is typically achieved through the nitration of its precursor, methyl 3-methylthiophene-2-carboxylate. beilstein-journals.org This electrophilic aromatic substitution is carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgyoutube.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.commasterorganicchemistry.com The reaction is carefully temperature-controlled, often kept below 10°C, to prevent over-nitration and side reactions. youtube.com

Table 1: Synthesis of Methyl this compound-2-carboxylate

Reactant Reagents Product Reaction Type
Methyl 3-methylthiophene-2-carboxylateConc. HNO₃, Conc. H₂SO₄Methyl this compound-2-carboxylateElectrophilic Aromatic Substitution (Nitration)

Halogenated thiophenes are versatile intermediates in organic synthesis. The halogen atom can be replaced by a variety of functional groups or used to direct subsequent reactions. For the synthesis of this compound, a key building block is a 3-methylthiophene halogenated at a specific position. For instance, a one-pot bromination/debromination procedure can be applied to 3-methylthiophene to produce 2,4-dibromo-3-methylthiophene. beilstein-journals.org This intermediate is particularly useful because the two bromine atoms have different reactivities, allowing for selective functionalization. The bromine at the C2 position can be selectively removed or replaced, for example, through a Grignard reaction followed by carbonation, leaving the bromine at C4, which can then guide the introduction of the nitro group. beilstein-journals.org

Table 2: Preparation of a Halogenated Methylthiophene Intermediate

Reactant Reagents Product Reaction Type
3-MethylthiopheneBromine, Acetic Acid2,4-Dibromo-3-methylthiopheneElectrophilic Aromatic Substitution (Halogenation)

An alternative to modifying a pre-existing thiophene ring is to construct the ring itself from an acyclic precursor. Polyhalogenated nitrobutadienes have proven to be effective starting materials for this type of ring-closing synthesis. researchgate.netresearchgate.net For example, pentachloro-2-nitro-1,3-butadiene can serve as a precursor for highly functionalized 4-nitrothiophenes. researchgate.net The reaction involves the substitution of chlorine atoms by a sulfur-containing nucleophile, which then leads to a cyclization event to form the thiophene ring. researchgate.net This pathway is particularly powerful for creating complex or heavily substituted thiophenes that are difficult to access through traditional electrophilic substitution routes on the parent heterocycle.

Table 3: Thiophene Ring Formation from a Polyhalogenated Nitrobutadiene

Precursor Type Key Reagents Product Type Reaction Strategy
Polyhalogenated Nitrobutadiene (e.g., Pentachloro-2-nitro-1,3-butadiene)Sulfur Nucleophile (e.g., Na₂S)Highly Substituted NitrothiopheneNucleophilic Substitution and Cyclization

Chemical Reactivity and Transformation Studies of 3 Methyl 4 Nitrothiophene and Structural Analogues

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, which is generally more reactive than benzene (B151609). The α-positions (2 and 5) of the thiophene ring are significantly more susceptible to electrophilic attack than the β-positions (3 and 4) due to the better stabilization of the intermediate carbocation (arenium ion). researchgate.net In 3-methyl-4-nitrothiophene, the directing effects of the two substituents are crucial in determining the position of the incoming electrophile. The methyl group at position 3 is an activating, ortho-, para- directing group, favoring substitution at positions 2 and 5. google.com Conversely, the nitro group at position 4 is a deactivating, meta- directing group, which also directs incoming electrophiles to positions 2 and 5. assets-servd.host Therefore, the combined effect of both groups strongly favors electrophilic substitution at the 2- and 5-positions of the thiophene ring.

Acylation Reactions and Mechanisms

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). evitachem.com For this compound, the acylation is predicted to occur at the C2 or C5 position. The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. evitachem.com This acylium ion is then attacked by the electron-rich thiophene ring.

The attack at the C2 position is ortho to the activating methyl group and meta to the deactivating nitro group. The attack at the C5 position is para to the activating methyl group and also meta to the deactivating nitro group. Both positions are electronically favored. The stability of the resulting arenium ion intermediate determines the major product. The positive charge in the arenium ion formed by attack at either C2 or C5 can be delocalized over the thiophene ring, and the proximity to the electron-donating methyl group provides stabilization.

Table 1: Predicted Products of Friedel-Crafts Acylation of this compound

Reagent Catalyst Predicted Major Product(s)
Acetyl chloride AlCl₃ 2-Acetyl-3-methyl-4-nitrothiophene and/or 5-Acetyl-3-methyl-4-nitrothiophene

Sulfonation Reactions

Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). rsc.org The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. rsc.org Similar to acylation, the sulfonation of this compound is expected to yield products substituted at the C2 and/or C5 positions due to the directing effects of the methyl and nitro groups.

The mechanism begins with the attack of the thiophene π-electron system on the sulfur trioxide electrophile, leading to the formation of a resonance-stabilized arenium ion. A subsequent deprotonation step by a weak base, such as the hydrogensulfate ion, restores the aromaticity of the ring and results in the formation of the corresponding thiophenesulfonic acid.

Table 2: Predicted Products of Sulfonation of this compound

Reagent Predicted Major Product(s)

Halogenation Reactions under Controlled Conditions

The halogenation of thiophenes is generally a rapid reaction and often requires controlled conditions to achieve mono-substitution. masterorganicchemistry.com For this compound, halogenation with electrophilic halogenating agents such as bromine or chlorine in the presence of a Lewis acid, or N-halosuccinimides, is anticipated to occur at the C2 and C5 positions.

The mechanism involves the polarization or activation of the halogen molecule by a Lewis acid or the direct attack of the thiophene ring on the electrophilic halogen source. This leads to the formation of a halogen-containing arenium ion intermediate, which is stabilized by resonance. The loss of a proton from the site of attack then yields the halogenated product. Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to prevent polyhalogenation, as the thiophene ring, even with a deactivating nitro group, can be quite reactive towards halogens.

Table 3: Predicted Products of Halogenation of this compound

Reagent Conditions Predicted Major Product(s)
Br₂ Lewis acid catalyst, dark 2-Bromo-3-methyl-4-nitrothiophene and/or 5-Bromo-3-methyl-4-nitrothiophene
Cl₂ Lewis acid catalyst, dark 2-Chloro-3-methyl-4-nitrothiophene and/or 5-Chloro-3-methyl-4-nitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for nitro-activated aromatic systems. The strongly electron-withdrawing nitro group facilitates the attack of nucleophiles on the carbon atom to which it is attached, enabling the displacement of the nitro group as a leaving group. This reactivity is particularly pronounced in nitrothiophenes.

Displacement of the Nitro Group by Various Nucleophiles (e.g., Thiolates)

The nitro group in this compound can be displaced by a variety of nucleophiles, with thiolates being particularly effective. The reaction proceeds through a classic SNAr mechanism. The thiolate anion attacks the C4 position of the thiophene ring, which bears the nitro group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the thiophene ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. The subsequent departure of the nitrite (B80452) ion (NO₂⁻) as the leaving group restores the aromaticity of the thiophene ring, yielding the 4-thio-substituted product.

Research has shown that the reaction of 3-nitrothiophene (B186523) derivatives with various thiols in the presence of a base like potassium carbonate proceeds efficiently to give the corresponding 3-sulfenylthiophenes.

Table 4: Examples of Nucleophilic Aromatic Substitution on Nitrothiophene Analogues

Nitrothiophene Derivative Nucleophile (Thiol) Base Product
Dimethyl 3-nitrothiophene-2,5-dicarboxylate Methyl thioglycolate K₂CO₃ Dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate
Dimethyl 3-nitrothiophene-2,5-dicarboxylate 2-Mercaptoethanol K₂CO₃ Dimethyl 3-((2-hydroxyethyl)thio)thiophene-2,5-dicarboxylate

Intramolecular Cyclization Reactions via SNAr (e.g., Formation of Thieno[3,2-b]thiophenes)

The products of the SNAr reaction with appropriate thiolates can undergo subsequent intramolecular cyclization to form fused heterocyclic systems, such as thieno[3,2-b]thiophenes. This synthetic strategy is particularly valuable for constructing these important structural motifs found in various functional materials and biologically active compounds.

For instance, if the introduced thioether substituent contains a suitable functional group, such as an ester, an intramolecular Dieckmann-type condensation can be initiated by a base. This leads to the formation of a new thiophene ring fused to the original one. An alternative pathway involves the reaction of a nitrothiophene bearing a formyl group with a thiol such as methyl thioglycolate. In the presence of a base, the initial SNAr displacement of the nitro group is followed by an intramolecular cyclization and dehydration, directly affording the thieno[3,2-b]thiophene (B52689) system.

Table 5: Examples of Intramolecular Cyclization to form Thieno[3,2-b]thiophenes

Starting Material Reagent(s) Base Product
Methyl 5-formyl-4-nitrothiophene-2-carboxylate Methyl thioglycolate K₂CO₃ Dimethyl 5-hydroxythieno[3,2-b]thiophene-2,6-dicarboxylate

Influence of Substituent Effects on SNAr Reactivity (e.g., Meta-Methyl Group Activation)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, including thiophenes. The reaction proceeds via a stepwise addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups (EWGs) is crucial for this reaction, as they stabilize the negative charge of the intermediate, thereby activating the ring towards nucleophilic attack. wikipedia.org

In nitrothiophenes, the nitro group (–NO₂) is a powerful EWG that strongly activates the ring for SNAr reactions. The effectiveness of this activation is greatest when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group through resonance. youtube.com

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group primarily due to its ability to be reduced to a variety of other functionalities, most notably the amino group. This transformation is a key step in the synthesis of many complex heterocyclic compounds.

The reduction of the nitro group in this compound yields 3-Methyl-4-aminothiophene. This conversion is a critical synthetic step for introducing a nucleophilic amino group, which can be used for subsequent derivatization, such as in the synthesis of fused heterocyclic systems or pharmacologically active molecules. The resulting aminothiophenes are valuable intermediates. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate is a known compound used as a building block in further chemical syntheses. chemicalbook.comresearchgate.netnih.govsigmaaldrich.com The presence of the amino and methyl groups on the thiophene ring creates a unique electronic and steric environment that can be exploited for regioselective reactions.

A wide array of methods has been developed for the reduction of nitroarenes to anilines, and these are largely applicable to nitrothiophenes. These methods can be broadly classified into two categories: catalytic and stoichiometric reductions.

Catalytic Reductions typically involve the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst. This is often the preferred method in industrial settings due to high efficiency, cleaner reaction profiles, and the ability to use sub-stoichiometric amounts of the catalyst.

Stoichiometric Reductions employ metals that are consumed during the reaction, often in an acidic medium. These methods are robust and widely used in laboratory-scale synthesis.

The table below summarizes common conditions for the reduction of nitrothiophenes.

Reduction TypeReagents and ConditionsComments
Catalytic H₂, Palladium on Carbon (Pd/C)A highly effective and common method for clean reduction.
H₂, Platinum(IV) oxide (PtO₂)Adams' catalyst; very effective but can sometimes lead to ring reduction.
H₂, Raney Nickel (Raney Ni)A cost-effective catalyst, also effective for desulfurization at high T/P.
Hydrazine (B178648) (N₂H₄), Pd/C or Raney NiA transfer hydrogenation method, avoids the use of pressurized H₂ gas.
Stoichiometric Iron (Fe), Hydrochloric Acid (HCl) or Acetic Acid (AcOH)A classic, inexpensive, and reliable method.
Tin (Sn), Hydrochloric Acid (HCl)Another traditional method, though tin salts can be difficult to remove.
Zinc (Zn), Acetic Acid (AcOH) or Hydrochloric Acid (HCl)Effective but can sometimes be too reactive.
Sodium Dithionite (Na₂S₂O₄)A mild reducing agent often used in aqueous solutions.

Ring-Opening Reactions of Nitrothiophenes

A characteristic reaction of electron-deficient thiophenes, particularly nitrothiophenes, is their susceptibility to ring-opening upon treatment with strong nucleophiles. This non-benzenoid behavior provides a unique pathway to highly functionalized acyclic compounds.

β-Nitrothiophenes, such as 3-nitrothiophene and its derivatives, undergo a facile ring-opening when treated with secondary amines like pyrrolidine (B122466) or piperidine (B6355638). arkat-usa.orgresearchgate.net The reaction is often facilitated by the presence of silver nitrate (B79036) (AgNO₃). arkat-usa.orgresearchgate.net The process involves nucleophilic attack by the amine on the thiophene ring, leading to the cleavage of a carbon-sulfur bond. This transformation converts the heterocyclic thiophene into a linear, polyfunctionalized nitro- or dinitro-butadiene derivative. arkat-usa.orgrsc.orgumich.edu For instance, the reaction of a β-nitrothiophene with a secondary amine can break one C-S bond, leading to asymmetrically functionalized nitrobutadienes which can be isolated in good yields after alkylation at the sulfur atom. researchgate.net

The butadienic building blocks generated from the ring-opening of nitrothiophenes are highly versatile synthetic intermediates. arkat-usa.orgfigshare.comnih.govacs.org Their conjugated system, which incorporates nitro, amino, and thioether functionalities, allows for a diverse range of subsequent chemical manipulations.

A primary application of these butadienes is in "ring-opening/ring-closure" protocols. arkat-usa.orgnih.gov The linear building block can be modified and then induced to cyclize, forming new homo- or hetero-cyclic structures. arkat-usa.orgdoi.org These strategies have been successfully employed to synthesize a variety of complex molecules, including:

Nitrogen heterocycles such as pyrazolines, pyrrolines, and pyrroles. arkat-usa.orgfigshare.comacs.org

Oxygen and sulfur-containing heterocycles. researchgate.net

Fused aromatic and heteroaromatic systems. doi.orgresearchgate.net

This synthetic approach leverages the unique reactivity of the nitrothiophene core to construct complex molecular architectures that would be challenging to access through more conventional routes.

Oxidation Reactions of Related Sulfur-Containing Derivatives (e.g., Sulfides to Sulfones)

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The oxidation of thiophene derivatives to their respective sulfones is a well-established transformation, often achieved using potent oxidizing agents. dicp.ac.cn Hydrogen peroxide, in combination with a suitable catalyst, is a common reagent for this purpose. nih.gov

The process is generally stepwise, with the sulfide (B99878) first being oxidized to a sulfoxide intermediate, which is then oxidized to the final sulfone. nih.gov For many thiophene derivatives, complete oxidation to the sulfone occurs readily. dicp.ac.cnnih.gov Studies using methyltrioxorhenium(VII) (MTO) as a catalyst with hydrogen peroxide have shown that thiophene derivatives can be quantitatively converted to the corresponding sulfones. dicp.ac.cnnih.gov

The electronic nature of substituents on the thiophene ring influences the rate of each oxidation step. Research on various substituted thiophenes has revealed that the rate of the initial oxidation from sulfide to sulfoxide is enhanced by electron-donating groups on the ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov This differential reactivity is attributed to the mechanism of each step. The first step involves a nucleophilic attack by the sulfur atom on the oxidant, which is accelerated by increased electron density. nih.gov In the second step, the mechanism is more complex, and the presence of electron-withdrawing groups facilitates the further oxidation to the sulfone. nih.gov

Table 1: Representative Conditions for Oxidation of Thiophene Derivatives
Oxidizing SystemSolventOutcomeReference
H₂O₂ / Methyltrioxorhenium(VII) (MTO)CH₂Cl₂ or Water-AcetonitrileQuantitative conversion to sulfones dicp.ac.cnnih.gov
H₂O₂ / Ti-Beta CatalystMethanolOxidation to sulfone and other products researchgate.net
m-Chloroperbenzoic acid (m-CPBA)Various organic solventsStepwise oxidation to sulfoxides and sulfones organic-chemistry.org
Urea-hydrogen peroxide / Phthalic anhydrideEthyl acetateDirect conversion of sulfides to sulfones organic-chemistry.org

Derivatization through Side-Chain Modifications

The methyl group of this compound, being attached directly to the aromatic ring, is analogous to a benzylic position and is susceptible to specific side-chain reactions. libretexts.org One of the most significant transformations is its oxidation to a carboxylic acid. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under acidic conditions can convert the alkyl side chain into a carboxyl group (-COOH). libretexts.orgyoutube.com

A critical requirement for this oxidation to proceed is the presence of at least one hydrogen atom on the carbon directly attached to the ring (the "thenylic" carbon, analogous to the benzylic carbon). libretexts.orgyoutube.com Since the methyl group has three such hydrogens, it is readily oxidized. This reaction effectively transforms this compound into 4-nitrothiophene-3-carboxylic acid.

Another important reaction involving the methyl group is free-radical halogenation. In the presence of a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., light), the methyl group can be selectively brominated to yield 3-(bromomethyl)-4-nitrothiophene. libretexts.org This halogenated intermediate is a versatile precursor for introducing a variety of other functional groups via nucleophilic substitution reactions.

The introduction of a carboxamide functional group onto the thiophene ring can be effectively achieved following the side-chain oxidation of the methyl group described previously. The resulting 4-nitrothiophene-3-carboxylic acid serves as the direct precursor for amide formation. mdpi.com

A common synthetic route involves converting the carboxylic acid into a more reactive acyl chloride. This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂). mdpi.com The resulting 4-nitrothiophene-3-carbonyl chloride can then be readily reacted with a primary or secondary amine to form the corresponding N-substituted carboxamide.

Alternatively, direct coupling methods can be employed to form the amide bond without isolating the acyl chloride intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with an acyl transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct condensation of the carboxylic acid with an amine to yield the desired thiophene carboxamide derivative. mdpi.com These methods are widely used in the synthesis of diverse libraries of thiophene-based compounds for various applications. nih.govnih.govnih.gov

Kinetic and Mechanistic Investigations of Chemical Transformations

The kinetics of nucleophilic aromatic substitution (SₙAr) on nitrothiophene systems have been quantitatively studied to understand the influence of the substrate, nucleophile, and solvent on reaction rates. Thiophene derivatives bearing a nitro group are highly activated towards SₙAr, a reactivity that is significantly greater than that of corresponding benzene analogues. uoanbar.edu.iq

Kinetic studies on "para-like" isomers, such as 2-L-5-nitrothiophenes (where L is a leaving group), with amines like piperidine, pyrrolidine, and morpholine (B109124) have provided valuable rate data. nih.gov The reactions typically follow second-order kinetics, being first order in both the thiophene substrate and the amine. Rate constants have been determined in various solvents, including conventional organic solvents and room-temperature ionic liquids (RTILs). nih.gov For instance, the reaction of 2-bromo-5-nitrothiophene (B82342) with piperidine proceeds significantly faster in RTILs like [bmim][BF₄] than in methanol, demonstrating the strong influence of the reaction medium on the substitution rate. nih.gov

Table 2: Second-Order Rate Constants (kA) for the Reaction of 2-Bromo-5-nitrothiophene with Piperidine at 293 K
SolventkA (L mol-1 s-1)Reference
Methanol0.129 nih.gov
[bmim][BF₄] (Ionic Liquid)0.548 nih.gov
[bmim][PF₆] (Ionic Liquid)0.316 nih.gov

([bmim] = 1-butyl-3-methylimidazolium)

These quantitative studies provide insight into how solvent properties and reactant structures affect the energy of the transition state, thereby controlling the reaction kinetics. nih.gov

The mechanism of nucleophilic aromatic substitution (SₙAr) on activated thiophene rings has been elucidated through both experimental and computational studies. nih.gov The generally accepted pathway is a two-step addition-elimination mechanism. nih.gov

In the first step, the nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a σ-complex, or Meisenheimer adduct. nih.gov For thiophenes, the sulfur atom's d-orbitals are thought to contribute to the stabilization of this intermediate, which helps explain why thiophenes are more reactive in SₙAr reactions than their benzene counterparts. uoanbar.edu.iq

Computational investigations using Density Functional Theory (DFT) on related nitrothiophene systems have provided detailed insights into the reaction pathway. nih.govresearchgate.net These studies confirm that the SₙAr process proceeds through a stepwise mechanism. After the initial nucleophilic addition forms a zwitterionic intermediate, the second step involves the elimination of the leaving group to restore the aromaticity of the ring. nih.govresearchgate.net When an amine is the nucleophile and the leaving group is an alkoxy group, this elimination is often triggered by a proton transfer from the newly formed ammonium (B1175870) group to the leaving group. researchgate.net This proton transfer can be catalyzed by a second molecule of the amine, which significantly lowers the Gibbs free energy barrier compared to uncatalyzed pathways. nih.gov The calculations allow for the characterization of the transition states for each step, confirming that the process involves the formation of the σ-complex followed by a catalyzed elimination of the leaving group. nih.govresearchgate.net

Spectroscopic Characterization Methodologies and Structural Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei, which is invaluable for determining the structure of organic molecules.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR spectroscopy of 3-Methyl-4-nitrothiophene would be expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the electron-withdrawing nitro group and the electron-donating methyl group, as well as the thiophene (B33073) ring itself.

The two aromatic protons on the thiophene ring are not chemically equivalent and would therefore exhibit different chemical shifts. The proton at position 2 (H-2) would likely appear at a different chemical shift than the proton at position 5 (H-5). The coupling between these two adjacent protons would result in a doublet for each signal, with a characteristic coupling constant (J-value) that is typical for protons on a thiophene ring. The methyl group protons would appear as a singlet, as they are not adjacent to any other protons.

A hypothetical data table for the ¹H NMR spectrum is presented below. Please note that these are estimated values and actual experimental data may vary.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.5d1.5 - 2.0
H-57.5 - 8.0d1.5 - 2.0
CH₃2.5 - 2.8s-

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the substituents. The carbon atom attached to the nitro group (C-4) and the carbon atom attached to the methyl group (C-3) would have their chemical shifts significantly affected. The other two aromatic carbons (C-2 and C-5) and the methyl carbon would also have characteristic chemical shifts.

A hypothetical data table for the ¹³C NMR spectrum is provided below. These are estimated values based on known substituent effects on thiophene rings.

CarbonChemical Shift (δ, ppm)
C-2125 - 135
C-3130 - 140
C-4145 - 155
C-5120 - 130
CH₃15 - 20

Advanced NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would show correlations between the coupled aromatic protons (H-2 and H-5). An HSQC spectrum would correlate each proton to its directly attached carbon atom. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the positions of the methyl and nitro groups on the thiophene ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for the nitro group, the C-H bonds of the aromatic ring and the methyl group, and the C=C and C-S bonds of the thiophene ring. The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

Laser-Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which is complementary to IR spectroscopy, would also be used to analyze the vibrational modes of this compound. The symmetric stretching vibration of the nitro group often gives a strong signal in the Raman spectrum. The vibrations of the thiophene ring, particularly the ring breathing modes, are also typically Raman active. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is defined by its primary chromophore: the nitrated thiophene ring. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region. In this case, the chromophore consists of the conjugated π-electron system of the thiophene ring extended by the powerful electron-withdrawing nitro group.

The presence of the nitro group in conjugation with the thiophene ring is expected to give rise to strong absorptions in the UV region. Aromatic nitro compounds are well-known for their characteristic absorption bands. biointerfaceresearch.com The spectrum is anticipated to show at least two main absorption bands. One intense band at a shorter wavelength can be attributed to a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated system. nih.govyoutube.com A second, typically weaker, band at a longer wavelength may be assigned to an n → π* transition, which involves promoting a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital. youtube.com The methyl group, acting as an auxochrome, can cause a small bathochromic (red) shift—a shift to longer wavelengths—due to its mild electron-donating effect.

The electronic transitions observed in the UV-Vis spectrum of this compound are directly related to the molecular orbital energy levels of the conjugated system. The thiophene ring possesses a π-electron system, and the attachment of a nitro group significantly modifies this system. The nitro group extends the conjugation and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the methyl group slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO).

The energy difference between the HOMO and LUMO dictates the wavelength of the principal π → π* absorption band. The extended conjugation and the strong electron-withdrawing effect of the nitro group reduce the HOMO-LUMO gap compared to unsubstituted thiophene, resulting in absorption at longer wavelengths. youtube.com This π → π* transition is typically characterized by a high molar extinction coefficient (ε), indicating a high probability and thus a strong absorption. nih.gov

The n → π* transition involves non-bonding electrons on the oxygen atoms of the nitro group. This transition is often "symmetry-forbidden," which means it has a much lower probability of occurring compared to the π → π* transition. youtube.comyoutube.com Consequently, the n → π* absorption band is significantly less intense (lower ε value). The polarity of the solvent can affect the position of this band; polar solvents can stabilize the non-bonding electrons, increasing the energy required for the transition and causing a hypsochromic (blue) shift to shorter wavelengths. youtube.com

Interactive Data Table: Expected Electronic Transitions

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity (Molar Absorptivity, ε)
π → ππ (HOMO) → π (LUMO)Shorter Wavelength (e.g., 250-350 nm)High (ε > 10,000)
n → πn (Oxygen lone pair) → π (LUMO)Longer Wavelength (e.g., >350 nm)Low (ε < 2,000)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₅H₅NO₂S.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, a key component of its structural confirmation.

Molecular Formula: C₅H₅NO₂S

Calculated Monoisotopic Mass: 143.00682 Da

In mass spectrometry, the molecular ion (M⁺) undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound would be directed by the structure of the thiophene ring and the nature of its substituents.

The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (~143). The fragmentation pathways for aromatic nitro compounds typically involve the loss of nitro-related species. libretexts.org Key expected fragmentation steps include:

Loss of NO₂: Cleavage of the C–NO₂ bond would result in the loss of a nitrogen dioxide radical (·NO₂, mass 46), leading to a fragment ion at m/z 97. This C₅H₅S⁺ fragment would correspond to the methylthiophene cation.

Loss of NO: A common rearrangement pathway for aromatic nitro compounds is the loss of a nitric oxide radical (·NO, mass 30), which would produce a fragment at m/z 113.

Loss of O: The molecular ion may lose an oxygen atom (mass 16) to form a fragment at m/z 127.

Further fragmentation of the methylthiophene cation (m/z 97) could occur, for example, through the loss of a hydrogen atom to form a stable thiophenylmethyl-type cation (m/z 96), or through ring cleavage. nist.gov The analysis of these characteristic losses and the relative abundance of the resulting fragment ions allows for the confirmation of the compound's structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion Neutral Loss from Parent Ion Formula of Loss
143[C₅H₅NO₂S]⁺--
127[C₅H₅NOS]⁺Oxygen atomO
113[C₅H₅OS]⁺Nitric oxideNO
97[C₅H₅S]⁺Nitrogen dioxideNO₂
96[C₅H₄S]⁺H + NO₂H, NO₂

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. This method is widely used to predict various molecular properties.

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the underlying Lewis structure of a molecule. For 3-Methyl-4-nitrothiophene, NBO analysis reveals significant intramolecular charge transfer (ICT) and electron delocalization, which are key to its stability and reactivity.

The primary interactions involve the delocalization of electron density from donor orbitals to acceptor orbitals. The stability of the molecule is enhanced by hyperconjugative interactions, quantified by the second-order perturbation energy, E(2). In this compound, key interactions include:

Nitro Group Interactions : The lone pairs on the oxygen atoms of the nitro group (n(O)) donate electron density to the antibonding orbitals of the thiophene (B33073) ring (π* C-C), leading to significant stabilization.

Thiophene Ring Interactions : The sulfur atom's lone pair (n(S)) participates in delocalization into the ring's π-system.

Methyl Group Hyperconjugation : The σ bonds of the methyl group (σ C-H) donate electron density to the antibonding π* orbitals of the adjacent C=C bond in the thiophene ring.

These interactions confirm the push-pull nature of the molecule, where the methyl group and thiophene ring act as electron donors and the nitro group acts as a strong electron acceptor. A study on the analogous compound 3-methyl-4-nitroisothiazole (B86254) supports that such hyperconjugative interactions contribute significantly to molecular stability. researchgate.net

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix for this compound This table presents theoretical interactions and plausible energy values based on analyses of similar nitroaromatic compounds.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) O(NO₂)π* (C4-C5)~25.5Lone Pair → π* delocalization
LP (2) O(NO₂)π* (C3=C4)~18.2Lone Pair → π* delocalization
LP (1) Sπ* (C2=C3)~15.8Lone Pair → π* delocalization
σ (C-H) of CH₃π* (C2=C3)~5.1σ → π* hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for predicting the chemical reactivity of a molecule towards electrophilic and nucleophilic attacks. The MEP surface visualizes the electron density distribution, with different colors representing varying electrostatic potentials.

For this compound, the MEP map is characterized by distinct regions:

Negative Potential (Red/Yellow) : The most negative regions are concentrated over the oxygen atoms of the nitro group. This high electron density makes them the primary sites for electrophilic attack.

Positive Potential (Blue) : Regions of positive potential are located around the hydrogen atoms of the thiophene ring and the methyl group. These electron-deficient areas are susceptible to nucleophilic attack.

Neutral Potential (Green) : The carbon and sulfur atoms of the thiophene ring generally fall within a more neutral potential region.

The MEP analysis clearly indicates that the nitro group governs the electrophilic reactivity, while the rest of the molecule is more susceptible to nucleophilic interactions. nih.gov

Atomic Charge Distribution Studies

The distribution of atomic charges provides a quantitative measure of the electronic landscape within a molecule. Calculations, often using methods like Mulliken or Natural Population Analysis (NPA), reveal the partial charges on each atom, reflecting the effects of electronegativity and intramolecular charge transfer.

In this compound, the charge distribution is highly polarized:

The oxygen atoms of the nitro group carry the most significant negative charges due to their high electronegativity.

The nitrogen atom of the nitro group is typically positive, being bonded to two highly electronegative oxygen atoms.

The sulfur atom in the thiophene ring is generally found to be slightly positive.

The carbon atoms of the thiophene ring have varying charges, with the carbon attached to the nitro group (C4) being more electropositive.

The hydrogen atoms carry small positive charges.

This charge distribution confirms the strong electron-withdrawing effect of the nitro group, which polarizes the entire thiophene ring system.

Theoretical Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system often exhibit nonlinear optical (NLO) properties. This compound fits this D-π-A (Donor-π-Acceptor) structural motif, with the methyl-substituted thiophene ring acting as the donor and π-bridge, and the nitro group serving as the acceptor.

Theoretical calculations using Density Functional Theory (DFT) are employed to predict NLO properties, primarily the first-order hyperpolarizability (β). A high β value indicates a strong NLO response. For this compound, computational studies predict a significant β value due to the efficient ICT facilitated by the electronic asymmetry of the molecule. The substitution of an electron-donating group (-CH₃) and an electron-withdrawing group (-NO₂) on the thiophene ring enhances the molecular dipole moment and polarizability, which are prerequisites for NLO activity. researchgate.net Studies on similar nitro-substituted aromatic and heterocyclic systems confirm that this type of substitution pattern is an effective strategy for designing potent NLO materials. samipubco.com

Table 2: Calculated NLO Properties for a Representative D-π-A Molecule Values are illustrative and based on typical results for similar nitroaromatic compounds calculated at the DFT level.

PropertyValueUnit
Dipole Moment (μ)~5.5 - 7.0Debye
Mean Polarizability (α)~100 - 120a.u.
First Hyperpolarizability (β_total)> 5.0 x 10⁻³⁰esu

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Free Energy)

Computational methods can accurately predict the thermodynamic properties of molecules at different temperatures. chemrxiv.org These calculations are essential for understanding the stability of this compound and the energetics of its reactions. Standard thermodynamic functions, including enthalpy (H), entropy (S), and Gibbs free energy (G), are calculated from vibrational frequency analysis at a given temperature and pressure.

These parameters are crucial for:

Determining the relative stability of different isomers or conformers.

Predicting the spontaneity (ΔG) of a chemical reaction.

Calculating reaction enthalpies (ΔH) to determine if a process is exothermic or endothermic.

Understanding the contribution of disorder (ΔS) to a reaction's feasibility.

Table 3: Theoretically Calculated Standard Thermodynamic Parameters for this compound at 298.15 K These values are representative and typically calculated using DFT methods like B3LYP/6-311G(d,p).

ParameterValueUnit
Enthalpy (H°)Varies with referencekcal/mol
Entropy (S°)~85 - 95cal/mol·K
Gibbs Free Energy (G°)Varies with referencekcal/mol
Heat Capacity (Cv)~30 - 35cal/mol·K

Reaction Mechanism and Transition State Analysis using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying transient intermediates, and characterizing transition states. researchgate.net For this compound, theoretical studies can map the potential energy surface for various reactions, such as electrophilic substitution, oxidation of the sulfur atom, or reduction of the nitro group.

By locating the transition state (a first-order saddle point on the potential energy surface) and performing Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway from reactants to products can be traced. This analysis provides the activation energy (energy barrier), which is the key determinant of the reaction rate. Computational studies on the reactions of thiophene and methylthiophene with atmospheric radicals like OH and NO₃ have shown that addition to the double bonds and hydrogen abstraction are competitive pathways, with the specific mechanism and barriers depending on the attacking species. Similar methods can be applied to predict the reactivity and degradation pathways of this compound.

Solvent Effects Modeling on Electronic and Spectroscopic Properties (e.g., Polarizable Continuum Models)

The electronic and spectroscopic properties of this compound can be significantly influenced by its environment, particularly the solvent. Polarizable Continuum Models (PCM) are widely used to simulate these solvent effects by representing the solvent as a continuous dielectric medium.

These models can predict several key phenomena:

Solvatochromism : The shift in UV-Visible absorption maxima upon changing solvent polarity. Due to its large dipole moment, this compound is expected to exhibit significant solvatochromic shifts. Polar solvents would likely stabilize the more polar excited state differently than the ground state, leading to shifts in the absorption wavelength.

Dipole Moment and Polarizability : The molecule's dipole moment is generally enhanced in polar solvents due to the reaction field induced by the dielectric medium.

Computational studies on structurally similar molecules, such as 2-methyl-4-nitrophenyl derivatives, have shown that properties like dipole moment and polarizability increase with rising solvent polarity, indicating greater charge separation in polar environments. researchgate.net

Applications As Chemical Building Blocks and Intermediates in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of 3-methyl-4-nitrothiophene makes it an excellent starting material for the synthesis of diverse and novel heterocyclic structures. The electron-deficient nature of the thiophene (B33073) ring, induced by the nitro group, facilitates reactions that build molecular complexity, leading to polyfunctionalized thiophenes, fused-ring systems, and conjugated heterocycles.

The synthesis of polyfunctionalized thiophenes from this compound is primarily driven by the reactivity of the nitro group as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.org The strong electron-withdrawing nature of the nitro group activates the carbon atom to which it is attached, making the thiophene ring susceptible to attack by a wide range of nucleophiles. nih.govmasterorganicchemistry.com

This process allows for the direct displacement of the nitro group and the introduction of various functional groups, thereby creating highly substituted thiophene derivatives. A general scheme for this transformation is the reaction of a nitrothiophene with a nucleophile (Nu⁻), where the nitro group is substituted by the nucleophile. This method is advantageous for creating C-S, C-O, C-N, and C-C bonds on the thiophene core.

Key research findings indicate that nucleophiles such as thiolates, alkoxides, and amines can effectively displace the nitro group to yield corresponding thioethers, ethers, and amino-substituted thiophenes. nih.gov This strategy provides a direct and efficient route to thiophene derivatives that would be challenging to synthesize through other methods. lnu.edu.cnmdpi.comorganic-chemistry.org The ability to introduce a wide variety of functional groups in a single step highlights the role of this compound as a versatile platform for generating molecular diversity. researchgate.netresearchgate.net

Nucleophile (Nu⁻)Resulting Functional GroupProduct Class Example
Thiolate (RS⁻)Thioether (-SR)3-Methyl-4-(alkylthio)thiophene
Alkoxide (RO⁻)Ether (-OR)3-Methyl-4-alkoxythiophene
Amine (R₂NH)Secondary/Tertiary Amine (-NR₂)N,N-Dialkyl-3-methylthiophen-4-amine
Cyanide (CN⁻)Nitrile (-CN)3-Methyl-4-cyanothiophene

This compound and its derivatives are pivotal intermediates in the construction of fused and condensed ring systems, most notably thieno[3,2-b]thiophenes. This class of compounds is of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics, due to their rigid, planar structure and excellent charge transport properties.

The synthetic strategy often involves an initial nucleophilic aromatic substitution of the nitro group with a sulfur-containing nucleophile, followed by an intramolecular cyclization reaction. For instance, reacting a 3-nitrothiophene (B186523) derivative bearing a carbonyl group with a thiolate, such as methyl thioglycolate, leads to the displacement of the nitro group. The resulting intermediate, which contains both a thiophene core and a sulfide (B99878) chain with an ester, can then undergo a base-promoted intramolecular condensation (e.g., Dieckmann condensation) to form the second thiophene ring, yielding the thieno[3,2-b]thiophene (B52689) scaffold.

Research has demonstrated that this approach is highly effective for synthesizing multisubstituted thieno[3,2-b]thiophene derivatives. The reaction conditions can be tuned to control the substitution pattern on the final fused-ring system, making it a versatile method for creating tailored organic materials.

Starting MaterialReagent(s)Key IntermediateFinal Product
Methyl 5-formyl-4-nitrothiophene-2-carboxylate1. Methyl thioglycolate, K₂CO₃Thiophene with -SCH₂CO₂Me side chain2,5-Disubstituted thieno[3,2-b]thiophene
Dimethyl 3-nitrothiophene-2,5-dicarboxylate1. Thiophenol, K₂CO₃2. Sodium alcoholate3-Sulfenylthiophene-2,5-dicarboxylate2,3,5-Trisubstituted thieno[3,2-b]thiophene

While direct synthesis from this compound is not commonly reported, it serves as an excellent precursor for thiophene-conjugated triazole derivatives through a multi-step synthetic sequence. Triazoles are an important class of heterocycles found in many pharmaceuticals and functional materials. mdpi.comnih.gov The key transformation involves the reduction of the nitro group to an amine, which then serves as a handle for constructing the triazole ring.

A plausible and efficient synthetic pathway involves the following steps:

Reduction of the Nitro Group : this compound is first reduced to 3-methyl-4-aminothiophene. This can be achieved using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium.

Functional Group Conversion : If not already present, a carboxylate or related group is introduced onto the thiophene ring. This group is then converted into a carbohydrazide (B1668358) (-CONHNH₂) moiety, for example, by reacting a methyl ester derivative with hydrazine (B178648) hydrate. The compound Methyl 3-amino-4-methylthiophene-2-carboxylate is a known intermediate that could be used in this pathway. nih.gov

Triazole Ring Formation : The resulting amino-thiophene carbohydrazide is the key intermediate. This compound can be reacted with various reagents, such as aryl isothiocyanates, followed by cyclization in the presence of a base (e.g., NaOH) to form the 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ring system. mdpi.comnih.gov

This sequence leverages the initial reactivity of the nitro group to install an amine, which fundamentally changes the electronic character of the thiophene ring and provides the necessary nucleophilicity to build the subsequent triazole heterocycle.

Role in the Development of Specialty Chemicals

This compound is a foundational component in the development of specialty chemicals, particularly those used in the pharmaceutical and materials science sectors. quinoline-thiophene.comresearchgate.net The heterocyclic structures synthesized from this building block, such as the polyfunctionalized and fused-ring thiophenes described previously, are not commodity chemicals but rather high-value compounds with specific, tailored properties.

In medicinal chemistry, thiophene derivatives are recognized as privileged scaffolds due to their isosteric relationship with benzene (B151609) rings and their ability to engage in a variety of intermolecular interactions. The synthesis of complex thiophene-based molecules, such as inhibitors for enzymes like botulinum neurotoxin serotype A metalloprotease, demonstrates the utility of thiophene building blocks in drug discovery. nih.gov

In materials science, the thieno[3,2-b]thiophenes and other conjugated systems derived from this compound are crucial for creating organic semiconductors. These materials are used in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and transistors, where their electronic properties can be finely tuned through chemical modification. rsc.org The synthetic accessibility of these complex structures, starting from simple nitrothiophenes, is critical for the innovation and production of these advanced materials.

Design and Synthesis of Building Blocks with Specific Chemical Reactivity Profiles

The structure of this compound is itself an example of a carefully designed building block with a highly specific reactivity profile. The interplay between the methyl and nitro groups allows for controlled, regioselective reactions. This principle can be extended to synthesize second-generation building blocks where the reactivity is further tailored for specific synthetic goals.

The primary features defining its reactivity are:

Electrophilicity : The nitro group makes the thiophene ring electron-poor, making it an excellent electrophile for SNAr reactions, as detailed in section 6.1.1. This allows for the facile introduction of a wide array of nucleophilic partners.

Transformable Functionality : The nitro group is not just an activating group and leaving group; it is also a versatile functional group precursor. Its reduction to a primary amine (e.g., 3-methyl-4-aminothiophene) completely inverts the electronic character of that position on the ring. The resulting amino group is nucleophilic and can participate in a different set of reactions, such as diazotization, acylation, and the formation of other heterocyclic rings like triazoles.

By leveraging this dual reactivity, chemists can design multi-step syntheses where this compound is first used in an electrophilic capacity, and then, after reduction, the resulting amino-thiophene is used as a nucleophilic building block. This strategic approach enables the construction of highly complex molecular architectures that would otherwise be difficult to access.

Monomers and Components for Advanced Polymeric Materials (e.g., Conducting Polymers)

This compound is a valuable precursor for the synthesis of monomers used in advanced polymeric materials, particularly conducting polymers. researchgate.net Polythiophenes are among the most studied classes of conducting polymers due to their high conductivity, environmental stability, and processability. mdpi.com However, this compound itself is not directly polymerizable under typical oxidative conditions due to the deactivating effect of the nitro group.

Therefore, its conversion into a polymerizable monomer is a crucial first step. This is typically achieved through the chemical modification of the nitro group, which alters the electronic structure of the thiophene ring to make it amenable to polymerization.

Two primary strategies exist:

Reduction to an Amino Group : The most common approach is the reduction of the nitro group to an amine, yielding 3-methyl-4-aminothiophene. The resulting amino-substituted thiophene is an electron-rich monomer that can be readily polymerized through electrochemical or chemical oxidative methods. The amino group facilitates polymerization and can also be used to tune the final properties of the polymer.

Substitution of the Nitro Group : Through an SNAr reaction, the nitro group can be replaced with other functional groups that are compatible with or facilitate polymerization. For example, replacing the nitro group with an alkoxy or thioalkoxy group can yield electron-rich monomers. Alternatively, it could be replaced by a group that can participate in cross-coupling polymerization reactions (e.g., after conversion to a boronic ester or a halogenated derivative).

The polymerizability of these derived monomers is directly related to their chemical structure, particularly the electronic nature of the substituents and the availability of the α-positions (2- and 5-positions) for coupling. The resulting polymers are often conjugated systems with valuable optical and electronic properties for applications in sensors, electrochromic devices, and solar cells. rsc.orgresearchgate.net

PrecursorDerived MonomerKey Structural Feature for PolymerizabilityPotential Polymerization Method
This compound3-Methyl-4-aminothiopheneElectron-donating amino group activates the ringElectrochemical or Chemical Oxidative Polymerization
This compound3-Methyl-4-alkoxythiopheneElectron-donating alkoxy group activates the ringChemical Oxidative Polymerization
This compound2-Bromo-3-methyl-4-aminothiopheneHalogen for cross-coupling; Amino group for activationCross-coupling (e.g., Stille, Suzuki) Polymerization

Development of Novel Synthetic Strategies for Incorporating Nitrothiophene Moieties into Complex Chemical Architectures

The inherent reactivity of the nitrothiophene core, particularly the influence of the electron-withdrawing nitro group, has paved the way for the development of several innovative synthetic strategies. These methods leverage the unique electronic properties of this compound to facilitate its incorporation into larger and more intricate molecular frameworks, primarily through the formation of fused heterocyclic systems.

One of the most prominent strategies involves the nucleophilic aromatic substitution (SNAr) of the nitro group. While direct displacement of the nitro group on this compound itself can be challenging, derivatization to include activating groups, such as carboxylates at the 2- and 5-positions, significantly enhances its reactivity. This approach has been successfully employed in the synthesis of thieno[3,2-b]thiophenes, a class of fused heterocyclic compounds with applications in materials science and medicinal chemistry.

For instance, the synthesis of thieno[3,2-b]thiophene derivatives can be achieved by reacting a suitably activated 3-nitrothiophene precursor with a sulfur nucleophile. This reaction proceeds via an initial nucleophilic attack, displacing the nitro group, followed by an intramolecular cyclization to form the second thiophene ring. This strategy offers a robust and versatile method for constructing the thieno[3,2-b]thiophene scaffold.

A key development in this area is the use of 3-nitrothiophene-2,5-dicarboxylates as versatile starting materials. The electron-withdrawing nature of the two carboxylate groups facilitates the nucleophilic substitution of the nitro group by various thiolates. The resulting 3-thio-substituted thiophene can then undergo an intramolecular Dieckmann-type condensation to afford the desired thieno[3,2-b]thiophene ring system. This multi-step process allows for the introduction of a wide range of substituents onto the final fused-ring structure, providing access to a library of novel compounds.

Another innovative approach involves the in situ generation of a thiolate intermediate from a disulfide precursor derived from a 3-nitrothiophene derivative. This strategy commences with the nucleophilic substitution of the nitro group with a disulfide anion to form a bis(thiophen-3-yl) disulfide. Subsequent one-pot reduction of the disulfide bond followed by alkylation and base-promoted cyclization provides a streamlined route to 3-alkylthio-substituted thieno[3,2-b]thiophenes. This method highlights the adaptability of the nitrothiophene core to sequential reaction cascades for the construction of complex heterocyclic systems.

While cycloaddition reactions, such as the Diels-Alder reaction, and metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of complex architectures, specific examples detailing the direct use of this compound in these transformations are not extensively reported in the current literature. However, the general principles of these reactions suggest potential avenues for future exploration in incorporating the this compound moiety. For example, the development of suitable palladium-catalyzed cross-coupling conditions could enable the formation of carbon-carbon or carbon-heteroatom bonds at various positions of the this compound ring, thereby integrating it into larger molecular frameworks.

The following table summarizes the key synthetic strategies for incorporating nitrothiophene moieties, primarily focusing on the well-established methodologies involving activated 3-nitrothiophene precursors.

Synthetic StrategyKey FeaturesResulting Architecture
Nucleophilic Aromatic Substitution (SNAr) of Activated 3-Nitrothiophenes - Requires activating groups (e.g., carboxylates) on the thiophene ring.- Utilizes sulfur nucleophiles (thiolates).- Proceeds via displacement of the nitro group followed by intramolecular cyclization.Thieno[3,2-b]thiophenes
Disulfide Intermediate Strategy - Involves initial formation of a bis(thiophen-3-yl) disulfide.- Employs a one-pot reduction-alkylation-cyclization sequence.3-Alkylthio-substituted thieno[3,2-b]thiophenes

These developed strategies underscore the utility of nitrothiophenes as versatile building blocks in the synthesis of complex, fused heterocyclic systems. The ability to functionalize the thiophene ring and subsequently induce cyclization through the displacement of the nitro group provides a powerful and adaptable tool for synthetic chemists. Future research in this area will likely focus on expanding the scope of these reactions to include the direct functionalization of this compound and its application in a broader range of synthetic transformations.

Q & A

Q. What are the standard synthetic routes for 3-methyl-4-nitrothiophene, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves nitration of 3-methylthiophene. A two-step approach is common:

Nitration : Use a mixture of nitric acid and sulfuric acid at 0–5°C to minimize side reactions like ring oxidation.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the nitro product.
Key parameters for optimization:

  • Temperature control (exothermic reaction risks decomposition).
  • Stoichiometry (excess nitric acid may lead to dinitration).
  • Quenching method (ice-water vs. controlled neutralization).

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Spectroscopy :
    • 13C^{13}C-NMR to confirm substitution pattern (C-4 nitro group deshields C-3/C-5).
    • Mass spectrometry (EI-MS) for molecular ion [M+^+] at m/z 156.
  • Melting Point : Compare with literature values (e.g., mp 92–94°C for analogues ).

Note : Discrepancies in melting points may indicate isomer contamination (e.g., 4-nitro vs. 5-nitro isomers) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: Conflicting reactivity data (e.g., sulfonation vs. halogenation outcomes) often arise from solvent or directing-group effects. A systematic approach:

DFT Calculations : Use Gaussian or ORCA to map electron density (nitro group meta-directing vs. methyl ortho/para-directing) .

Kinetic Studies : Monitor reaction intermediates via in situ IR or LC-MS to identify rate-determining steps .

Case Study : Nitro group deactivation may dominate in polar solvents (e.g., DMSO), suppressing electrophilic attack, while nonpolar solvents (toluene) enhance methyl-directed reactivity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Crystallization difficulties stem from low polarity and planar geometry. Solutions include:

  • Co-crystallization : Use halogen-bond donors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize lattice packing .
  • Slow Evaporation : Employ mixed solvents (CHCl3_3/hexane) for gradual nucleation.
  • ORTEP-3 Software : Refine crystal structures with thermal ellipsoid modeling to detect disorder (common in nitro groups) .

Q. How do solvent effects and substituent electronic profiles influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: Regioselectivity in Suzuki-Miyaura couplings depends on:

  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize nitro-group electron withdrawal, directing coupling to the methyl-adjacent position.
  • Catalyst Choice : Pd(PPh3_3)4_4 favors C-2 coupling, while Pd(OAc)2_2 with SPhos ligand targets C-5 .

Q. Experimental Design :

  • Conduct Hammett analysis to correlate substituent σ values with reaction rates.
  • Use 19F^{19}F-NMR (for fluorinated arylboronic acids) to track coupling positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.